6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate
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Overview
Description
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyranone ring, and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the attachment of the cyclopropaneamido group, and the coupling with the pyranone and fluorobenzoate moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyranone ring can be reduced to alcohols.
Substitution: The fluorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorobenzoate moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the pyranone ring may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiadiazole and pyranone derivatives.
Medicine: Potential therapeutic applications due to its unique structural features, which may interact with biological targets.
Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate involves its interaction with molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or active sites in enzymes, while the fluorobenzoate moiety may enhance binding affinity through hydrophobic interactions. The overall effect depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-(2-benzylsulfanyl)-1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have shown various biological activities.
4-oxo-4H-pyran-3-yl derivatives: Compounds with the pyranone ring have been studied for their potential therapeutic applications.
Fluorobenzoate derivatives: These compounds are known for their use in medicinal chemistry and materials science.
Uniqueness
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the cyclopropaneamido group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5S2/c20-12-3-1-2-11(6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCYRBIPZRTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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